1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine
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Overview
Description
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine is an organic compound with the molecular formula C8H8F4N2 It is characterized by the presence of a tetrafluorophenyl group attached to an ethylhydrazine moiety
Preparation Methods
The synthesis of 1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The tetrafluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where hydrazine derivatives have shown promise.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydrazine moiety can participate in various chemical reactions within the biological system. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine can be compared with other similar compounds, such as:
1-(2,3,4,5-Tetrafluorophenyl)hydrazine: Lacks the ethyl group, which may affect its reactivity and binding properties.
1-(2,3,4,5-Trifluorophenyl)ethylhydrazine: Has one less fluorine atom, which can influence its chemical and biological properties.
1-(2,3,4,5-Tetrafluorophenyl)ethylamine: Contains an amine group instead of a hydrazine moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tetrafluorophenyl and ethylhydrazine groups, which confer distinct chemical and biological properties that are not observed in the other similar compounds.
Properties
IUPAC Name |
1-(2,3,4,5-tetrafluorophenyl)ethylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2/c1-3(14-13)4-2-5(9)7(11)8(12)6(4)10/h2-3,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHVSIQVGNANRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1F)F)F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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